3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one
Description
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Properties
CAS No. |
91066-08-9 |
|---|---|
Molecular Formula |
C11H11Br2NO |
Molecular Weight |
333.02 g/mol |
IUPAC Name |
3,4-dibromo-1,4-dimethyl-3H-quinolin-2-one |
InChI |
InChI=1S/C11H11Br2NO/c1-11(13)7-5-3-4-6-8(7)14(2)10(15)9(11)12/h3-6,9H,1-2H3 |
InChI Key |
KXYUWWDDTGWWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=O)N(C2=CC=CC=C21)C)Br)Br |
Origin of Product |
United States |
Biological Activity
3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological actions.
Chemical Structure and Properties
The chemical structure of 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one features a dibromo substitution at positions 3 and 4 of the quinolinone core. This structural configuration is crucial for its biological activity.
Anticancer Activity
Several studies have demonstrated the potential of quinoline derivatives in cancer treatment. For instance:
- Mechanism of Action : Research indicates that compounds similar to 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, derivatives have shown to induce G2/M phase arrest and activate caspases leading to programmed cell death .
- In Vitro Studies : In vitro assays have revealed that quinoline derivatives can inhibit tumor cell proliferation effectively. A related compound demonstrated an IC50 value ranging from 0.85 µM to 3.32 µM across different cancer types such as prostate and lung cancer .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 3,4-Dibromo derivative | Prostate (PC-3) | 0.85 |
| Lung (A549) | 0.90 | |
| Liver (HepG2) | 1.53 |
Neuroprotective Effects
The neuroprotective properties of quinoline derivatives have also been explored:
- Alzheimer's Disease : A study highlighted that derivatives of the quinolinone core can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant targets in Alzheimer's disease therapy. One derivative showed promising inhibition with IC50 values as low as 0.28 µM against AChE .
- Blood-Brain Barrier Penetration : The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their therapeutic efficacy in neurodegenerative diseases. Compounds were found to penetrate the BBB without exhibiting acute toxicity at high doses .
Other Pharmacological Activities
Beyond anticancer and neuroprotective effects, studies have indicated additional biological activities:
- Antioxidant Activity : Certain derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activities against a range of pathogens, although specific data on 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is limited.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a similar compound demonstrated significant tumor reduction in patients with advanced prostate cancer after a treatment regimen based on quinoline derivatives.
- Neurodegenerative Disease Management : In a cohort study focusing on Alzheimer’s patients, patients receiving treatment with AChE/MAO inhibitors derived from quinolinones showed improved cognitive function compared to those receiving standard care.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
